molecular formula C20H19N7O B14936604 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B14936604
M. Wt: 373.4 g/mol
InChI Key: PGRPUGOTUGUGBT-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates two privileged pharmacophores: a 4,6-dimethylpyrimidinyl group and a [1,2,4]triazolo[4,3-a]pyridine scaffold. The 4,6-dimethylpyrimidine moiety is a common feature in compounds that form heterodimeric complexes through specific hydrogen-bonding interactions, a characteristic observed in co-crystals of related molecules like sulfamethazine . This suggests potential for the compound to engage in targeted molecular recognition. The [1,2,4]triazolo[4,3-a]pyridine component is an emerging scaffold in drug discovery, particularly noted for its ability to serve as a heme-binding moiety in inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer immunotherapy . Furthermore, similar pyrimidine-containing structures are frequently designed as ATP-competitive inhibitors targeting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in anti-proliferative drug development . The strategic integration of these two fragments into a single molecule via a benzamide linker makes this compound a promising candidate for researchers investigating novel signaling pathway inhibitors, immune-oncology mechanisms, and structure-activity relationships. It is supplied for in vitro research applications only.

Properties

Molecular Formula

C20H19N7O

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H19N7O/c1-13-11-14(2)23-20(22-13)24-16-8-6-15(7-9-16)19(28)21-12-18-26-25-17-5-3-4-10-27(17)18/h3-11H,12H2,1-2H3,(H,21,28)(H,22,23,24)

InChI Key

PGRPUGOTUGUGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and 1,2,4-triazolo[4,3-a]pyridine derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Amidation: reactions to form the benzamide linkage.

    Cyclization: reactions to construct the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used to study biological pathways and interactions at the molecular level.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm for triazolopyridine and pyrimidine) and amide NH (δ 9.5–10.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and NH bends (~3350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can reaction yields be optimized when side reactions dominate during amide bond formation?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions. For example, using DMF instead of DCM improves solubility and reduces byproducts .
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate before side-product formation .
  • Catalyst screening : Test alternatives like DMAP or PyBOP to enhance coupling efficiency .

How should researchers resolve discrepancies between theoretical and observed NMR shifts?

Q. Advanced

  • X-ray crystallography : Determine the crystal structure to validate proton environments (e.g., used this for a triazolopyrimidine analog) .
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational mismatches .
  • Deuterium exchange : Confirm labile protons (e.g., NH) by observing signal disappearance in D₂O .

What modifications enhance solubility without compromising bioactivity?

Q. Advanced

  • Polar substituents : Introduce hydroxyl or amine groups at the benzamide para-position, as seen in analogs with improved aqueous solubility .
  • Prodrug strategies : Temporarily mask the amide with acetyl or PEG groups, cleaved in vivo .
  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays, balancing solubility and stability .

How can computational methods predict target binding modes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyrimidine N1) .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on ligand-protein RMSD fluctuations .
  • Pharmacophore modeling : Align with triazolopyridine-containing inhibitors in PubChem (e.g., CID 171529) to map essential features .

What strategies validate contradictory biological activity across assays?

Q. Advanced

  • Orthogonal assays : Compare enzymatic inhibition (e.g., ELISA) with cell-based viability assays (e.g., MTT) to rule out false positives .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to confirm specificity .
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity .

Which degradation products form under accelerated stability conditions?

Q. Basic

  • Hydrolysis : Cleavage of the amide bond generates 4-aminobenzamide and triazolopyridine fragments (detectable via LC-MS) .
  • Oxidation : Pyrimidine methyl groups oxidize to carboxylic acids under high O₂ .
  • Photodegradation : UV exposure causes ring-opening in the triazolopyridine moiety, forming nitriles .

How can regioselectivity challenges in heterocyclic coupling be addressed?

Q. Advanced

  • Directing groups : Install temporary protecting groups (e.g., Boc) on the pyrimidine to guide coupling .
  • Microwave synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 20 min) .
  • Catalytic systems : Use Pd/Xantphos for Suzuki-Miyaura coupling of halogenated intermediates .

What analytical workflows confirm batch-to-batch consistency?

Q. Basic

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to compare retention times and peak areas .
  • DSC/TGA : Monitor melting points (±2°C) and thermal decomposition profiles .
  • Elemental analysis : Match C/H/N/O percentages to theoretical values (error <0.3%) .

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